Gram-Positive Selective Antibacterial Activity of Organotin Complex
The free ligand 7‑amino‑2‑(methylthio)[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylic acid (HL) shows negligible antibacterial activity, whereas its tributyltin(IV) complex [n‑Bu₃SnL]₂·H₂O (complex 2) displays selective Gram‑positive activity with a Minimum Inhibitory Concentration (MIC) of 250 mg L⁻¹ against Staphylococcus aureus [1]. In contrast, the same complex is poorly active against Gram‑negative organisms (Klebsiella pneumoniae and Escherichia coli) under identical broth‑microdilution conditions [1]. This Gram‑positive selectivity is not shared by the fluorinated triazolopyrimidine‑6‑carboxylic acid series, where the most potent compound (7‑oxo‑2‑trifluoromethyl analog) exerts broad‑spectrum antimycobacterial activity (92 % inhibition of Mycobacterium tuberculosis H37Rv at 6.25 µg mL⁻¹) but lacks documented Gram‑positive selectivity [2].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | [n-Bu₃SnL]₂·H₂O (complex 2 of HL): MIC = 250 mg L⁻¹ against S. aureus; poorly active against K. pneumoniae and E. coli |
| Comparator Or Baseline | Free ligand HL: no activity; Fluorinated 7-oxo-2-CF₃ analog: 92% inhibition of M. tuberculosis H37Rv at 6.25 µg mL⁻¹ |
| Quantified Difference | Complex 2 is active at 250 mg L⁻¹ (Gram‑positive selective) vs. free ligand inactive; fluorinated analog is antimycobacterial (broad‑spectrum) but not Gram‑positive selective |
| Conditions | Broth microdilution method; bacterial strains: S. aureus, K. pneumoniae, E. coli; 35 °C incubation |
Why This Matters
For research groups targeting Gram‑positive pathogens with organometallic agents, this compound provides a validated ligand platform that yields a selective antibacterial complex, unlike the inactive free ligand or the broad‑spectrum antimycobacterial fluorinated series.
- [1] Ruisi G, Canfora L, Bruno G, Rotondo A, Mastropietro TF, Debbia EA, Girasolo MA, Megna B. Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Synthesis, spectroscopic characterization, in vitro antimicrobial activity and X-ray crystallography. J Organomet Chem. 2010;695(4):546‑557. doi:10.1016/j.jorganchem.2009.11.020 View Source
- [2] Abdel-Rahman HM, El-Koussi NA, Hassan HY. Fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives as antimycobacterial agents. Arch Pharm (Weinheim). 2009;342(2):94‑99. doi:10.1002/ardp.200800113 View Source
